molecular formula C21H22O5 B131850 Cristacarpin CAS No. 74515-47-2

Cristacarpin

Cat. No. B131850
CAS RN: 74515-47-2
M. Wt: 354.4 g/mol
InChI Key: ZHPYEBFYLDGZKF-LEWJYISDSA-N
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Description

Cristacarpin is a natural product that can be extracted from the stem bark of Erythrina suberosa . It promotes endoplasmic reticulum (ER) stress, leading to sublethal reactive oxygen species (ROS) production and ultimately cell death through senescence .


Molecular Structure Analysis

Cristacarpin has a molecular formula of C21H22O5 and a molecular weight of 354.4 . The specific structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

Cristacarpin has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±50.0 °C at 760 mmHg, and a flash point of 267.1±30.1 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Promotion of ER Stress-Mediated ROS Generation

Cristacarpin has been found to promote endoplasmic reticulum (ER) stress, leading to sub-lethal reactive oxygen species (ROS) generation . This process eventually triggers senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase .

Induction of Premature Senescence

Cristacarpin can induce premature senescence in cancer cells. The majority of cristacarpin-treated cells responded to conventional SA-β-gal stains, showed characteristic p21 waf1 upregulation along with enlarged and flattened morphology, and increased volume, granularity, and formation of heterochromatin foci . These features are the hallmarks of senescence.

ROS-Dependent Modulation of p21 waf1

The modulation in p21 waf1 by anti-proliferative cristacarpin was found to be ROS dependent . Inhibition of ROS generation by N-acetyl-L-cysteine (NAC) significantly reduced the expression of p21 waf1 .

Regulation of Cell Cycle Proteins

Cristacarpin treatment resulted in a decrease in the expression of Cdk-2 and cyclinD1, which are key regulators of the cell cycle . This suggests that cristacarpin can influence cell cycle progression.

Promotion of Senescence in a p53-Independent Manner

Cristacarpin promotes senescence in a p53-independent manner . This is significant as p53 is a well-known tumor suppressor gene, and its independence suggests alternative pathways for cristacarpin’s anti-cancer effects.

Induction of p38MAPK and Inhibition of Tumor Growth

Cristacarpin treatment induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway . This eventually abrogates tumor growth in a mouse allograft tumor model .

Safety And Hazards

Cristacarpin does not meet the criteria for classification as hazardous . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(6aS,11aS)-9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYEBFYLDGZKF-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996032
Record name 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cristacarpin

CAS RN

74515-47-2
Record name (6aS,11aS)-9-Methoxy-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74515-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cristacarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cristacarpin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJL3YN9QTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Cristacarpin?

A1: Cristacarpin exhibits several interesting biological activities. It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus [, , ]. Additionally, it displays moderate but selective activity towards DNA repair-deficient yeast mutants []. Furthermore, research suggests that Cristacarpin might play a role in promoting premature senescence in cells by activating the p21waf-1 protein through a mechanism involving endoplasmic reticulum stress and reactive oxygen species generation [, ]. Cristacarpin has also demonstrated potential in an experimental model of uveitis, where it exhibited preventive effects potentially by targeting the NF-κB pathway [].

Q2: What is the structural characterization of Cristacarpin?

A2: While the provided abstracts don't explicitly detail the molecular formula and weight of Cristacarpin, they consistently describe it as a prenylated pterocarpan [, , , ]. Pterocarpans are a class of isoflavonoids characterized by a specific tetracyclic ring system. The term "prenylated" indicates the presence of a prenyl group, a branched five-carbon unit, attached to this core structure. Unfortunately, the specific spectroscopic data (NMR, IR, UV, etc.) are not provided in the abstracts.

Q3: From which natural sources can Cristacarpin be isolated?

A3: Cristacarpin has been identified in several plant species, primarily within the Erythrina genus. Studies have reported its isolation from the bark of Erythrina burana [] and Erythrina lysistemon [], the twigs and leaves of Erythrina subumbrans [], and the fungus-inoculated leaflets of Erythrina sandwicensis []. This suggests that Cristacarpin might play a role in the plant's defense mechanisms.

Q4: What is known about the Structure-Activity Relationship (SAR) of Cristacarpin and related compounds?

A4: Although specific SAR studies focusing solely on Cristacarpin are not detailed in the provided abstracts, research on related prenylated (iso)flavonoids from Erythrina species offers some insights []. The presence and position of prenyl groups appear crucial for antimicrobial activity. Additionally, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B of the isoflavonoid structure seem to be associated with enhanced potency against Staphylococcus aureus []. Further investigation is needed to fully elucidate the SAR of Cristacarpin and optimize its structure for specific applications.

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